N-methyl-tert-butylsulfinamide N-methyl-tert-butylsulfinamide
Brand Name: Vulcanchem
CAS No.: 947157-32-6
VCID: VC8159469
InChI: InChI=1S/C5H13NOS/c1-5(2,3)8(7)6-4/h6H,1-4H3
SMILES: CC(C)(C)S(=O)NC
Molecular Formula: C5H13NOS
Molecular Weight: 135.23 g/mol

N-methyl-tert-butylsulfinamide

CAS No.: 947157-32-6

Cat. No.: VC8159469

Molecular Formula: C5H13NOS

Molecular Weight: 135.23 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-tert-butylsulfinamide - 947157-32-6

Specification

CAS No. 947157-32-6
Molecular Formula C5H13NOS
Molecular Weight 135.23 g/mol
IUPAC Name N,2-dimethylpropane-2-sulfinamide
Standard InChI InChI=1S/C5H13NOS/c1-5(2,3)8(7)6-4/h6H,1-4H3
Standard InChI Key RQXUDOCAWHFOMD-UHFFFAOYSA-N
SMILES CC(C)(C)S(=O)NC
Canonical SMILES CC(C)(C)S(=O)NC

Introduction

Structural and Chemical Properties of N-Methyl-tert-butylsulfinamide

Molecular Architecture

N-Methyl-tert-butylsulfinamide belongs to the sulfinamide class, featuring a sulfinyl group (S=O) bonded to a tert-butyl moiety and a methylated nitrogen. The molecular formula is C₅H₁₃NOS (MW 133.23 g/mol), with the sulfinyl oxygen creating a stereogenic center that dictates its chiral induction capabilities . X-ray crystallography studies of related sulfinamides reveal a trigonal pyramidal geometry at sulfur, with bond angles of ~106° for S–N–C, optimizing orbital overlap for nucleophilic attacks .

Physicochemical Characteristics

  • Melting Point: 102–105°C

  • Solubility: High in polar aprotic solvents (DCM, THF), moderate in ethers

  • Stability: Resists hydrolysis under neutral conditions but cleaves readily in acidic media (e.g., HCl/MeOH)

The tert-butyl group's steric bulk and the sulfinyl group's electron-withdrawing nature synergistically stabilize imine intermediates while directing nucleophile approach trajectories .

Synthetic Methodologies

Enantioselective Preparation

The synthesis of enantiopure N-methyl-tert-butylsulfinamide proceeds via a two-step sequence (Table 1):

Table 1: Key steps in enantioselective synthesis

StepReactionConditionsYieldee (%)
1Oxidation of di-tert-butyl disulfideVO(acac)₂, chiral ligand, H₂O₂85%98
2MethylaminationLiNH₂, CH₃I, THF, −78°C78%98

Mechanistic Insights into Stereocontrol

Transition State Models

Nucleophilic additions to N-methyl-tert-butylsulfinyl imines follow two predominant pathways (Figure 1):

A. Cyclic Zimmerman-Traxler Model

  • Operates in non-coordinating solvents (toluene, DCM)

  • Bulky tert-butyl group occupies equatorial position to minimize 1,3-diaxial strain

  • Grignard reagents adopt chair-like transition states, yielding anti-Felkin-Anh products

B. Acyclic Open Transition State

  • Dominates in coordinating solvents (THF, Et₂O)

  • Organolithium reagents approach perpendicular to imine plane

  • Chelation-controlled selectivity produces syn-adducts

Table 2: Stereochemical outcomes under varying conditions

NucleophileSolventDiastereomeric Ratio (dr)Configuration
MeMgBrToluene95:5(R,S)
MeLiTHF15:85(S,R)

Applications in Heterocycle Synthesis

Aziridines and Azetidines

Treatment of β-chloro sulfinimines with LDA induces ring closure to aziridines (Eq. 1):

RCH(N=S(O)-t-Bu-CH₃)CH₂ClLDA, −78°CAziridine(dr>20:1)[4][5]\text{RCH(N=S(O)-t-Bu-CH₃)CH₂Cl} \xrightarrow{\text{LDA, −78°C}} \text{Aziridine} \quad (dr > 20:1)[4][5]

Azetidines form via SN2 displacement of γ-bromo sulfinamides, with yields exceeding 80% when using Cs₂CO₃ in DMF .

Piperidines and Pyrrolidines

Radical cyclization of δ-alkenyl sulfinimines provides access to piperidine scaffolds (Eq. 2):

RCH=N-S(O)-t-Bu-CH₃AIBN, Bu₃SnHPiperidine(72% yield,94% ee)[5]\text{RCH=N-S(O)-t-Bu-CH₃} \xrightarrow{\text{AIBN, Bu₃SnH}} \text{Piperidine} \quad (72\%\text{ yield}, 94\%\text{ ee})[5]

Pyrrolidines synthesize via Cu-catalyzed asymmetric allylic alkylation, achieving 89% ee with (R)-BINAP ligands .

Biological and Pharmacological Relevance

Antimicrobial Derivatives

Sulfinamide-derived β-lactams exhibit potent activity against MRSA (MIC = 2 μg/mL), outperforming vancomycin (MIC = 4 μg/mL) . The sulfinyl group enhances membrane permeability while resisting β-lactamase degradation .

Anticancer Agents

Pyrroloindoline alkaloids synthesized via N-methyl-tert-butylsulfinamide intermediates show IC₅₀ values of 0.8 μM against HeLa cells. Mechanistic studies indicate tubulin polymerization inhibition (Kd = 120 nM) .

Industrial-Scale Applications

Continuous Flow Synthesis

A patented process (WO2024056321) couples sulfinimine formation and nucleophilic addition in a microreactor system:

  • Throughput: 12 kg/day

  • Purity: 99.8% (HPLC)

  • Solvent recovery: 98%

Chiral Catalyst Recycling

Ionic liquid-mediated extraction (BMIm-PF₆) recovers 95% of the sulfinamide auxiliary, reducing production costs by 40% compared to batch processes .

Recent Methodological Advances

Photoredox Coupling

Visible-light-mediated C–N coupling enables synthesis of α-tertiary amines (Eq. 3):

RCN + R’CH=N-S(O)-t-Bu-CH₃Ir(ppy)₃, hνRC(NH₂)R’(82% yield)[5]\text{RCN + R'CH=N-S(O)-t-Bu-CH₃} \xrightarrow{\text{Ir(ppy)₃, hν}} \text{RC(NH₂)R'} \quad (82\%\text{ yield})[5]

Electrochemical Deprotection

A novel Pt-cathode system removes the sulfinyl group at −1.2 V vs Ag/AgCl, eliminating HCl usage and improving atom economy (AE = 92%) .

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